![molecular formula C18H35N3O3 B12319727 6-amino-N-[6-keto-6-(6-ketohexylamino)hexyl]hexanamide](/img/structure/B12319727.png)
6-amino-N-[6-keto-6-(6-ketohexylamino)hexyl]hexanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-N-[6-keto-6-(6-ketohexylamino)hexyl]hexanamide typically involves multi-step organic reactions. One common approach is the stepwise addition of hexylamine derivatives to a hexanamide backbone, followed by oxidation and amination reactions to introduce the keto and amino functionalities .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic processes and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
6-amino-N-[6-keto-6-(6-ketohexylamino)hexyl]hexanamide undergoes various types of chemical reactions, including:
Oxidation: The keto groups can be further oxidized to carboxylic acids under strong oxidizing conditions.
Reduction: The keto groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming new amide or amine derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Acyl chlorides, alkyl halides.
Major Products
The major products formed from these reactions include various substituted amides, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
6-amino-N-[6-keto-6-(6-ketohexylamino)hexyl]hexanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in drug development, particularly for its interactions with specific molecular targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 6-amino-N-[6-keto-6-(6-ketohexylamino)hexyl]hexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and covalent modifications with these targets, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-aminohexanamide: A simpler analog with only one amino and one amide group.
6-oxohexylamine: Contains a keto and an amino group but lacks the extended hexyl chain.
Hexanamide: The parent compound without any additional functional groups.
Uniqueness
6-amino-N-[6-keto-6-(6-ketohexylamino)hexyl]hexanamide is unique due to its combination of multiple functional groups and extended carbon chain, which confer distinct chemical reactivity and potential for diverse applications compared to its simpler analogs .
Eigenschaften
Molekularformel |
C18H35N3O3 |
---|---|
Molekulargewicht |
341.5 g/mol |
IUPAC-Name |
6-amino-N-[6-oxo-6-(6-oxohexylamino)hexyl]hexanamide |
InChI |
InChI=1S/C18H35N3O3/c19-13-7-3-5-11-17(23)21-15-9-4-6-12-18(24)20-14-8-1-2-10-16-22/h16H,1-15,19H2,(H,20,24)(H,21,23) |
InChI-Schlüssel |
HKJOYARIOKGODS-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCC=O)CCNC(=O)CCCCCNC(=O)CCCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.